N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a piperazine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the Imidazole Ring: The imidazole ring is synthesized separately and then attached to the piperazine ring through a nucleophilic substitution reaction.
Coupling with the Benzo[d][1,3]dioxole Moiety: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazole-piperazine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide: Lacks the methyl group on the imidazole ring.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)acetamide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3.2ClH/c1-21-5-4-19-18(21)23-8-6-22(7-9-23)12-17(24)20-11-14-2-3-15-16(10-14)26-13-25-15;;/h2-5,10H,6-9,11-13H2,1H3,(H,20,24);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSHCBHTEXGLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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